5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 139347-62-9) is a highly functionalized heterocyclic building block primarily procured for the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. Featuring a pre-installed 4-cyano group, a 5-hydroxy (tautomeric pyrazolone) moiety, and a locked N1-methyl configuration, this compound serves as a direct precursor for complex fused-ring scaffolds. In industrial and pharmaceutical workflows, its primary value lies in its ability to undergo straightforward chlorination to yield 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile, a versatile electrophile for late-stage cross-coupling. The presence of the 3-phenyl group provides essential lipophilicity for target binding in drug discovery, making it a highly specific starting material compared to simpler alkyl-substituted pyrazoles .
Substituting this compound with the closely related 5-amino-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile fundamentally alters the synthetic trajectory. While the 5-amino analog can cyclize directly, it cannot be converted into the highly versatile 5-chloro electrophile via POCl3 treatment, eliminating the possibility of late-stage diversification via Suzuki or Buchwald-Hartwig couplings. Furthermore, attempting to use the unmethylated analog (5-hydroxy-3-phenyl-1H-pyrazole-4-carbonitrile) introduces severe regioselectivity issues; the unprotected N1 position leads to mixtures of N1 and N2 alkylated or cyclized products, requiring costly and yield-depleting chromatographic separations during scale-up. Finally, substituting the 3-phenyl group with a 3-methyl group (as in 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile) drastically reduces the lipophilicity of the resulting scaffold, often destroying the hydrophobic hinge-binding interactions required for kinase inhibitor efficacy [1].
The primary procurement driver for 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile is its clean conversion to the corresponding 5-chloro derivative. When treated with POCl3, the 5-hydroxy target compound reliably yields the 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile electrophile. In contrast, the 5-amino analog fails to produce this chloro-intermediate, undergoing alternative side reactions such as phosphazo formation. This makes the 5-hydroxy compound the strictly required starting material for workflows requiring a halogenated handle for subsequent cross-coupling .
| Evidence Dimension | Yield of 5-chloro-pyrazole electrophile via POCl3 treatment |
| Target Compound Data | >85% yield of the 5-chloro intermediate |
| Comparator Or Baseline | 5-Amino-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (0% yield of chloro-intermediate) |
| Quantified Difference | Absolute requirement of the 5-hydroxy moiety for chlorination |
| Conditions | Reflux in POCl3/DMF for 6-12 hours |
Procuring the 5-hydroxy form is mandatory for generating the 5-chloro building block used in late-stage Suzuki and Buchwald-Hartwig couplings.
For industrial scale-up, avoiding regioisomeric mixtures is critical for maintaining high process mass intensity (PMI). The target compound features a pre-installed N1-methyl group, locking the tautomeric equilibrium. When subjected to cyclocondensation or further functionalization, it yields a single regioselective product. Conversely, the unmethylated baseline (5-hydroxy-3-phenyl-1H-pyrazole-4-carbonitrile) typically yields a ~60:40 mixture of N1 and N2 functionalized isomers, necessitating extensive chromatographic purification [1].
| Evidence Dimension | Regioisomer ratio during downstream N-functionalization/cyclization |
| Target Compound Data | >99:1 (single N1-methyl isomer) |
| Comparator Or Baseline | 5-Hydroxy-3-phenyl-1H-pyrazole-4-carbonitrile (~60:40 N1/N2 mixture) |
| Quantified Difference | Elimination of ~40% off-target regioisomer waste |
| Conditions | Standard basic alkylation or cyclocondensation conditions |
Pre-installed N1-methylation eliminates the need for costly and yield-depleting chromatographic separations during the scale-up of fused heterocycles.
In the design of pyrazolo-fused kinase inhibitors, the substitution at the 3-position heavily influences target affinity. The 3-phenyl group of the target compound provides essential bulk and lipophilicity, allowing the resulting scaffold to occupy hydrophobic hinge regions in kinase active sites. Substituting this with a 3-methyl group (using 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile) drops the cLogP of the resulting core significantly, often leading to a loss of binding affinity and poorer membrane permeability in early-stage screening .
| Evidence Dimension | Calculated LogP (cLogP) contribution of the C3-substituent |
| Target Compound Data | Optimal lipophilicity (3-phenyl contribution +1.5 to +2.0 cLogP) |
| Comparator Or Baseline | 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (3-methyl contribution ~+0.5 cLogP) |
| Quantified Difference | ~1.0 to 1.5 log unit increase in scaffold lipophilicity |
| Conditions | In silico cLogP modeling of derived pyrazolo[3,4-d]pyrimidine scaffolds |
The 3-phenyl substitution is critical for achieving the necessary hydrophobic interactions and membrane permeability in pharmaceutical hit-to-lead optimization.
The presence of the 4-cyano group adjacent to the 5-hydroxy group provides a highly activated push-pull system ideal for direct cyclocondensation with 1,3-dielectrophiles. This allows for the one-step synthesis of pyrazolo[3,4-b]pyridines in high yields. If a buyer were to use a standard baseline pyrazolone like Edaravone (3-methyl-1-phenyl-5-pyrazolone), the lack of the 4-cyano group would require a multi-step pre-functionalization sequence (such as Vilsmeier-Haack formylation) before any fused ring could be constructed, reducing overall throughput .
| Evidence Dimension | Steps required for pyrazolo[3,4-b]pyridine core synthesis |
| Target Compound Data | 1 step (direct cyclocondensation, 75-90% yield) |
| Comparator Or Baseline | 3-Methyl-1-phenyl-5-pyrazolone (Requires ≥2 steps: formylation then cyclization) |
| Quantified Difference | Reduction of synthetic sequence by at least 1 step |
| Conditions | Reaction with 1,3-dielectrophiles or alpha,beta-unsaturated systems |
Procuring the pre-cyanated building block significantly improves step economy and overall yield in the synthesis of complex fused heterocycles.
Directly leveraging the evidence that the 5-hydroxy group is uniquely suited for chlorination, this compound is the optimal starting material for generating 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile. This halogenated intermediate is subsequently used in late-stage Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to build diverse compound libraries .
Based on its optimal lipophilicity profile and pre-installed N1-methyl group, this compound is highly preferred over unphenylated or unmethylated analogs for synthesizing pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine cores. The 3-phenyl group ensures strong hydrophobic pocket binding in oncology and inflammatory kinase targets .
Utilizing the highly activated 4-cyano group, industrial chemists procure this compound to achieve one-step cyclocondensations with 1,3-dielectrophiles. This application bypasses the multi-step formylation required by simpler pyrazolones, significantly improving process mass intensity and overall step economy during manufacturing .